molecular formula C12H13BrO B2650003 2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one CAS No. 1522497-40-0

2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one

Cat. No.: B2650003
CAS No.: 1522497-40-0
M. Wt: 253.139
InChI Key: HNIBRNUNIXDCCO-UHFFFAOYSA-N
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Description

2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a tetrahydronaphthalene moiety

Scientific Research Applications

2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Utilized in the preparation of functionalized materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one can be achieved through several methods. One common approach involves the bromination of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones.

    Reduction: Formation of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol.

    Oxidation: Formation of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanoic acid.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one involves its interaction with biological targets through its bromine and carbonyl functional groups. The bromine atom can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-1,2,3,4-tetrahydronaphthalene
  • 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
  • 2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one

Uniqueness

2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine and carbonyl groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIBRNUNIXDCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522497-40-0
Record name 2-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one
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